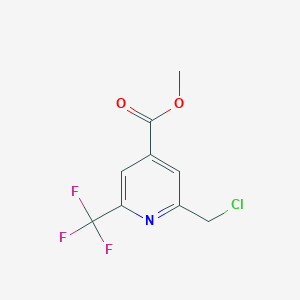
Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to the isonicotinate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the isonicotinate core. One common method involves the reaction of methyl isonicotinate with chloromethylating agents under controlled conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly in the presence of radical initiators.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isonicotinates, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Aplicaciones Científicas De Investigación
Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Mecanismo De Acción
The mechanism of action of Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(trifluoromethyl)isonicotinate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-(chloromethyl)isonicotinate: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological activity.
Methyl 6-(trifluoromethyl)isonicotinate: Similar structure but without the chloromethyl group, affecting its reactivity and applications.
Uniqueness
Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct reactivity and physicochemical properties. This combination of functional groups makes it a versatile compound with a wide range of applications in various scientific fields .
Propiedades
Fórmula molecular |
C9H7ClF3NO2 |
|---|---|
Peso molecular |
253.60 g/mol |
Nombre IUPAC |
methyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-8(15)5-2-6(4-10)14-7(3-5)9(11,12)13/h2-3H,4H2,1H3 |
Clave InChI |
JLULXLSBYWUTLA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)C(F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14853507.png)
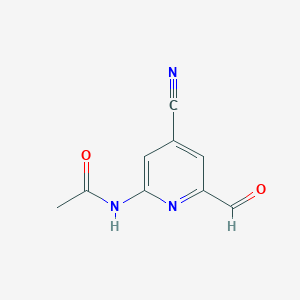
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)
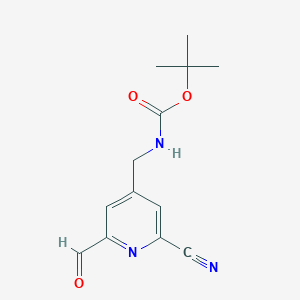
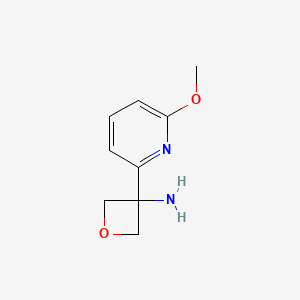
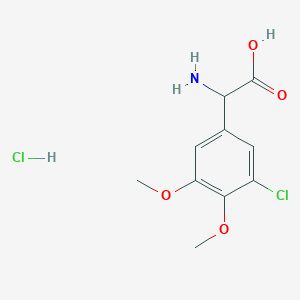
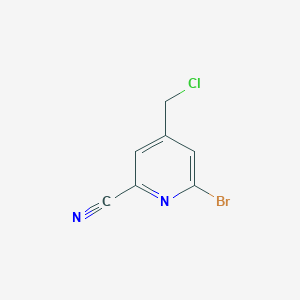

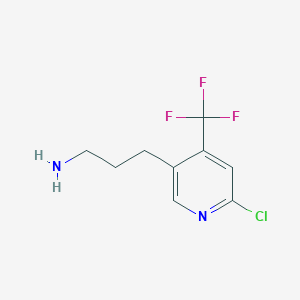
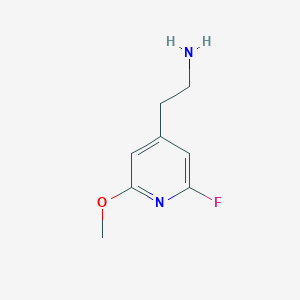
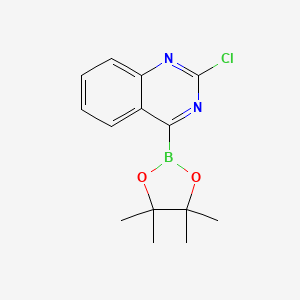
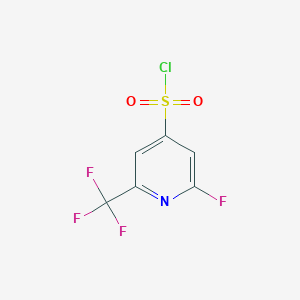
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14853572.png)

